1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c1-7-10-11(14-6-15-12(10)18)17(16-7)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDDLWGDYGGCFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)NC=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized using hydrazine hydrate under reflux conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to modify the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention as a potential kinase inhibitor, particularly in cancer research. Kinases play a crucial role in cell signaling pathways, and their inhibition can lead to the suppression of tumor growth. Several derivatives of pyrazolo[3,4-d]pyrimidin-4-one have demonstrated moderate to high in vitro activity against various cancer cell lines .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives. For instance, compounds synthesized from this scaffold were evaluated for their activity against bacteria and fungi using the agar well diffusion method. Some derivatives exhibited significant antimicrobial effects compared to standard treatments .
Inflammatory Conditions
Research indicates that derivatives of this compound may also possess anti-inflammatory properties. The inhibition of specific kinases involved in inflammatory pathways suggests potential therapeutic applications for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Synthesis and Biological Evaluation of Pyrazolo Derivatives | Several derivatives showed promising anticancer activity in vitro against breast cancer cell lines. | Cancer therapy |
| Antimicrobial Activity Assessment | Compounds derived from pyrazolo[3,4-d]pyrimidin-4-one demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. | Antimicrobial agents |
| Anti-inflammatory Studies | Certain derivatives inhibited pro-inflammatory cytokines in cell culture models. | Treatment for inflammatory diseases |
Mechanism of Action
The mechanism by which 1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects involves the inhibition of specific kinases. This compound binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrazolopyrimidinone derivatives are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:
Substituent Variations on the Phenyl Ring
- Key Insight: The 3-fluorophenyl group in the target compound balances electronegativity and steric effects compared to bulkier (e.g., 3,5-diCH₃) or strongly electron-withdrawing (e.g., 4-NO₂) substituents. Bromine (4-Br) increases molecular weight but may reduce bioavailability .
Modifications on the Pyrazolopyrimidinone Core
- Key Insight : Ethyl or aromatic substitutions (e.g., pyridinyl) on the core enhance diversity in drug-likeness. The target compound’s 3-methyl group offers simplicity and synthetic accessibility compared to complex substitutions like tetrahydrofuran .
Biological Activity
Overview
1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 1993233-09-2) is a heterocyclic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry, where it is investigated for its role as a kinase inhibitor and its anticancer properties.
- Molecular Formula : C₁₂H₉FN₄O
- Molecular Weight : 244.22 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. In vitro assays have demonstrated that 1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one may inhibit the growth of various cancer cell lines. For instance, a study reported that related pyrazolo compounds showed cytotoxic effects against MDA-MB-231 (human breast cancer) cells with IC₅₀ values indicating effective growth inhibition at low micromolar concentrations .
The anticancer activity of this compound is hypothesized to be linked to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. Kinase inhibitors are critical in cancer therapy as they can interrupt signaling pathways that promote tumor growth and metastasis. The structure-activity relationship (SAR) studies suggest that modifications in the fluorophenyl group can enhance binding affinity to target kinases .
Study 1: In Vitro Evaluation
In a recent evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, 1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one was tested alongside other derivatives for their anticancer potential. The MTT assay results indicated that this compound exhibited notable cytotoxicity against several cancer cell lines when compared to standard chemotherapeutic agents .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | MDA-MB-231 | 15.3 |
| Control (YM155) | MDA-MB-231 | 10.0 |
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of the fluorine atom at the para position of the phenyl ring significantly enhances the compound's potency against specific kinases. The study emphasized that modifications in substituent groups could lead to improved selectivity and reduced off-target effects .
Q & A
Q. What are the recommended synthetic routes for 1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine (1:1 molar ratio) at 110°C for 16 hours yields the pyrazolo-pyrimidine core . Optimization includes:
- Catalysis : Use Pd₂(dba)₃ and XPhos for coupling reactions (e.g., aryl amination) to improve yield (up to 88%) .
- Solvent Selection : Dimethylformamide (DMF) or isopropyl alcohol with triethylamine enhances solubility and reaction efficiency .
- Temperature Control : Stepwise heating (e.g., 50°C for Boc protection, 100°C for cross-coupling) minimizes side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 285.1) and purity .
- HPLC : Reverse-phase C18 columns (e.g., Chromolith) with UV detection (λ = 254 nm) assess purity (>95%) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain .
Q. How can preliminary biological screening be designed to evaluate this compound’s activity?
Methodological Answer:
- In Vitro Assays : Use enzyme inhibition studies (e.g., xanthine oxidase (XO) inhibition at IC₅₀ < 10 µM, comparable to allopurinol) .
- Cell Viability : MTT assays on cancer cell lines (e.g., A549 lung adenocarcinoma) with dose-response curves (1–100 µM) .
- Toxicity Prediction : ADMET tools (e.g., SwissADME) estimate logP (~2.5) and hepatotoxicity risks .
Advanced Research Questions
Q. How can structural modifications enhance the pharmacological profile of this compound?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-position to improve target binding (e.g., PDE9A inhibition, Ki = 12 nM) .
- Hybridization : Attach urea moieties to the pyrimidine ring to enhance apoptosis induction (e.g., CBS-1 derivative with caspase-3 activation) .
- Chiral Centers : Optimize (R)- or (S)-configured side chains (e.g., trifluoromethylpropyl) for enantioselective activity .
Q. What computational strategies are effective for predicting physicochemical properties and toxicity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with PDE9A active site) using AMBER or GROMACS .
- QSAR Modeling : Train models on pyrazolo-pyrimidine derivatives to predict solubility (e.g., AlogPS) and bioavailability .
- Docking Studies : AutoDock Vina screens binding affinities; prioritize compounds with ΔG < -9 kcal/mol .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., A549 vs. HepG2) and protocols (e.g., 48-hour exposure) .
- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives) that may alter activity .
- Cross-Validation : Compare in vitro IC₅₀ values with in vivo efficacy in xenograft models (e.g., tumor volume reduction >50% at 10 mg/kg) .
Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?
Methodological Answer:
- Transcriptomics : RNA-seq identifies dysregulated pathways (e.g., NF-κB suppression in CBS-1-treated cells) .
- Western Blotting : Quantify protein expression (e.g., Bcl-2 downregulation, Bax upregulation) .
- Crystallography : Resolve co-crystal structures with targets (e.g., PDE9A-SMART domain) using SHELXL .
Q. What in vivo models are appropriate for evaluating anticancer derivatives?
Methodological Answer:
- Xenograft Models : Implant A549 cells into nude mice; administer 10 mg/kg compound orally for 21 days. Monitor tumor volume and survival .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) via LC-MS; optimize formulations (e.g., PEGylation) for sustained release .
- Toxicology : Assess liver/kidney function (ALT, creatinine) and histopathology post-treatment .
Safety and Best Practices
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
